molecular formula C14H12O3 B134063 4-Phenoxyphenylacetic acid CAS No. 6328-74-1

4-Phenoxyphenylacetic acid

Cat. No. B134063
CAS RN: 6328-74-1
M. Wt: 228.24 g/mol
InChI Key: VARVNFDGRLLTCI-UHFFFAOYSA-N
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Description

4-Phenoxyphenylacetic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in different fields of research. While the provided papers do not directly discuss 4-Phenoxyphenylacetic acid, they do provide insights into related compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related phenylacetic acid derivatives has been explored in several studies. For instance, the electrochemical conversion of phenylacetic acid (PAA) to produce 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) has been investigated, indicating that PAA can undergo anodic oxidation at a lead dioxide electrode to form 3,4-DHPAA as a major product . Additionally, the synthesis of polymeric derivatives of 4-methoxyphenylacetic acid through free radical polymerization has been described, which could provide insights into the synthesis of 4-Phenoxyphenylacetic acid polymers . Furthermore, the biosynthesis of 3,4-DHPA in Escherichia coli has been reported, which could suggest potential microbial routes for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives plays a crucial role in their reactivity and properties. For example, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, revealing a predominantly syndiotactic configuration . This information could be relevant when considering the molecular structure of 4-Phenoxyphenylacetic acid and its potential derivatives.

Chemical Reactions Analysis

Several studies have focused on the chemical reactions involving phenylacetic acid derivatives. The antimicrobial activity of 4-aminophenylacetic acid derivatives synthesized through condensation reactions has been explored, indicating that these compounds can exhibit promising biological activities . Additionally, the use of p-hydroxyphenylacetate 3-hydroxylase as a biocatalyst for the synthesis of trihydroxyphenolic acids demonstrates the potential for enzymatic reactions in the modification of phenylacetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. The electrochemical study of 3,4-DHPAA showed that it has a lower oxidation potential than PAA and exhibits strong antiradical activity, which could be indicative of its antioxidant properties . The synthesis of 4-(BOC-aminoacyloxymethyl)phenylacetic acids for solid-phase peptide synthesis also highlights the importance of protecting groups in modifying the physical properties of these compounds for specific applications .

Scientific Research Applications

Biosynthesis and Metabolism in Microorganisms

Research indicates that 4-Phenoxyphenylacetic acid (4-HPA) plays a significant role in microbial metabolism and biosynthesis. A study revealed the efficient biosynthesis of 3, 4-dihydroxyphenylacetic acid, a compound with strong anti-oxidative activity, in Escherichia coli. This process involved enhancing the shikimate pathway and disrupting pykA and pykF to conserve phosphoenolpyruvate for 4-HPA production (Li et al., 2019). Another study focused on the purification and properties of 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida, key in the microbial degradation of phenylalanine, tyrosine, and aromatic amines (Raju, Kamath, & Vaidyanathan, 1988).

Role in Pharmaceutical and Food Industries

4-HPA has potential applications in the food and pharmaceutical industries due to its properties. For instance, it can act as a peptide mimic, interacting with a proton-coupled oligopeptide transporter, showing that a peptide bond is not required for rapid translocation through this transporter (Temple et al., 1998).

Hemoglobin Allosteric Modifiers

4-HPA derivatives have been studied for their ability to decrease the oxygen affinity of human hemoglobin A, making them potential allosteric effectors of hemoglobin. This has implications for clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply (Randad et al., 1991).

Plant Metabolism

In higher plants, 4-HPA is part of the biosynthesis and metabolism process. Studies have shown that 2-Hydroxyphenylacetic acid, related to 4-HPA, is derived from the shikimic acid pathway and is involved in various metabolic pathways in plants (Kindl, 1969).

Biotechnological Production

Advancements in biotechnology have enabled the microbial biosynthesis system for the de novo production of 4HPAA from glucose in Escherichia coli, which is an important building block for synthesizing drugs and agrochemicals (Shen et al., 2019).

Safety And Hazards

4-Phenoxyphenylacetic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is very toxic to aquatic life .

properties

IUPAC Name

2-(4-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARVNFDGRLLTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979361
Record name (4-Phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxyphenylacetic acid

CAS RN

6328-74-1
Record name 6328-74-1
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Record name (4-Phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
W Wenner - The Journal of Organic Chemistry, 1950 - ACS Publications
… 4-Phenoxyphenylacetic acid: 4-Phenoxybenzyl chloride (4) is refluxed with sodium cyanide … of 4-phenoxyphenylacetic acid. Recrystallization from dilute acetic acid gives the pure acid, …
Number of citations: 34 pubs.acs.org
L Petit, NP Buu-Hoi - The Journal of Organic Chemistry, 1961 - ACS Publications
… methoxy-4-phenoxyphenylacetic acid was … 4'-Methoxy-4-phenoxyphenylacetic acid. Amixture of 53.4 g. of4'-methoxy-4-… 4'-Hydroxy-4-phenoxyphenylacetic acid (VI). Hydrolysis …
Number of citations: 18 pubs.acs.org
T Ulven, E Kostenis - Expert Opinion on Therapeutic Patents, 2010 - Taylor & Francis
… Within the structural class of arylacetic acids, Array has patented a series of 4-phenoxyphenylacetic acid CRTH2 antagonists (150, Figure 25) related to the Tularik/Amgen compounds …
Number of citations: 58 www.tandfonline.com
VF D'AGOSTINO, MJ DUNN, AE EHRLICH… - The Journal of …, 1958 - ACS Publications
… (0.153 mole) of 4-phenoxyphenylacetic acid,14 mp 75.5-77.0 (prepared from 4-phenoxyacetophenone without isolation of the intermediate thiomorpholide), and 60 g. (0.503mole) of …
Number of citations: 18 pubs.acs.org
A Wang, YY Yin, Rukhsana, LQ Wang… - The Journal of …, 2023 - ACS Publications
… To further test the versatility of the reaction, we used 4-phenoxyphenylacetic acid, 3-phenoxy-propionic acid, and phenylthioglycolic acid, respectively, as the radical precursors, and the …
Number of citations: 4 pubs.acs.org
JH Cho, KY Jung, Y Jung, MH Kim, H Ko… - European Journal of …, 2013 - Elsevier
Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonate (7a, PPADS), a nonselective P2X receptor antagonist, was extensively modified to develop more stable, potent, and selective P2X …
Number of citations: 20 www.sciencedirect.com
C Fotsch, JD Sonnenberg, N Chen… - Journal of medicinal …, 2001 - ACS Publications
… To a 100 mL round-bottomed flask equipped with a magnetic stirring bar were added a solution of (+)-ephedrine hemihydrate (1 g, 6 mmol) and 4-phenoxyphenylacetic acid (1.4 g, 6 …
Number of citations: 58 pubs.acs.org
Y Li, C Zhang, H Zhang, L Li, J Zhang, R Oh… - Applied Catalysis A …, 2021 - Elsevier
… chloride (N 7 ), 4-hydroxyphenylacetic acid (O 1 ), 4-methoxyphenylacetic acid (O 2 ), 4-ethoxyphenylacetic acid (O 3 ), 4-n-butoxyphenylacetic acid (O 4 ), 4-phenoxyphenylacetic acid (…
Number of citations: 13 www.sciencedirect.com
LE Evans, A Krishna, Y Ma, TE Webb… - Journal of medicinal …, 2019 - ACS Publications
Expression of β-lactamase is the single most prevalent determinant of antibiotic resistance, rendering bacteria resistant to β-lactam antibiotics. In this article, we describe the …
Number of citations: 50 pubs.acs.org
K Lavrador, B Murphy, J Saunders… - Journal of medicinal …, 2004 - ACS Publications
… The compound was prepared according to the procedure described for compound 3c using 4-phenoxyphenylacetic acid in place of phenylacetic acid (70.3 mg, 62%). MALDI−FTMS …
Number of citations: 24 pubs.acs.org

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